molecular formula C30H44O6Si3 B14119394 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

Cat. No.: B14119394
M. Wt: 584.9 g/mol
InChI Key: XJGWMXQFMBZZNT-UHFFFAOYSA-N
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Description

3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is a complex organosilicon compound It is characterized by its unique structure, which includes multiple silyl groups and methacrylate functionalities

Preparation Methods

The synthesis of 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate typically involves the reaction of dimethylchlorosilane with 3-(2-methylprop-2-enoyloxy)propyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles, such as amines or thiols, forming new functionalized derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanol, silane, and various functionalized siloxane derivatives.

Scientific Research Applications

3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers, which have applications in coatings, adhesives, and sealants.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biology and Medicine: It is explored for its potential use in drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable, functionalized surfaces.

    Industry: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism by which 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate exerts its effects involves the interaction of its silyl groups with various molecular targets. The methacrylate functionalities allow for polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules or other polymers, resulting in enhanced material properties or biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, such as 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane and 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane, 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is unique due to the presence of diphenylsilyl groups. These groups impart additional stability and functionality, making it suitable for applications requiring high-performance materials.

Similar compounds include:

  • 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane
  • 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane
  • Tetramethyl-bis-(3-(2-methyl-acryloyloxy)-propyl)-disiloxane

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

Molecular Formula

C30H44O6Si3

Molecular Weight

584.9 g/mol

IUPAC Name

3-[[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C30H44O6Si3/c1-25(2)29(31)33-21-15-23-37(5,6)35-39(27-17-11-9-12-18-27,28-19-13-10-14-20-28)36-38(7,8)24-16-22-34-30(32)26(3)4/h9-14,17-20H,1,3,15-16,21-24H2,2,4-8H3

InChI Key

XJGWMXQFMBZZNT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)CCCOC(=O)C(=C)C

Origin of Product

United States

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